1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-20-9-3-7-17(20)12-21(13-18-8-4-10-24-18)25(22,23)14-15-5-2-6-16(19)11-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJSSPUJQHQKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide , with the molecular formula , is a sulfonamide derivative that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features several key functional groups:
- Chlorophenyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Pyrrole derivative : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Thiophenyl group : Enhances the compound's reactivity and may influence its pharmacological profile.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O2S |
| Molecular Weight | 351.85 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell growth. For example, studies on pyrrole derivatives have demonstrated significant activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Case Study: Pyrrole Derivatives
A study published in PubMed highlighted that certain pyrrole derivatives were effective in inhibiting growth in cancer cell lines and reducing tumor size in vivo. These compounds interacted with ATP-binding domains of receptor tyrosine kinases, which are crucial for cancer cell proliferation .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial survival.
The proposed mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to disrupted folate synthesis pathways. This inhibition can result in bactericidal effects against a range of pathogenic bacteria.
Neuroprotective Effects
Emerging research suggests that certain derivatives of this compound may exhibit neuroprotective effects. A study indicated that similar structures could protect neuronal cells from oxidative stress and apoptosis .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrole ring : Utilizing starting materials such as 3-chlorobenzaldehyde.
- Coupling reactions : Involving nucleophilic substitutions to introduce the thiophenyl and chlorophenyl groups.
- Characterization techniques : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrrole ring |
| Step 2 | Nucleophilic substitution with thiophenes |
| Step 3 | Characterization using NMR and mass spectrometry |
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit pathways associated with tumor growth, such as the PI3K/Akt pathway.
In Vivo Studies
Preliminary in vivo studies indicate potential efficacy in reducing tumor size in animal models, suggesting further investigation is warranted for therapeutic applications.
Q & A
Q. How can derivatization strategies expand structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents via alkoxy group insertion (e.g., methoxy, ethoxy) or halogenation (e.g., Br/I) at the pyrrole or thiophene rings. Assess biological activity changes using enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
